molecular formula C15H13ClO2S B1352887 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid CAS No. 90212-85-4

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid

Cat. No.: B1352887
CAS No.: 90212-85-4
M. Wt: 292.8 g/mol
InChI Key: CXVSAFMADFFFAM-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid is an organic compound that features a sulfanyl group attached to an acetic acid moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may impact the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation, and alter gene expression by interacting with transcription factors. These molecular interactions are crucial for understanding the compound’s overall biochemical impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid typically involves the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorobenzyl phenyl sulfide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanyl derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-Bromophenyl)(phenyl)methyl]sulfanyl}acetic acid: Similar structure but with a bromine atom instead of chlorine.

    2-{[(4-Methylphenyl)(phenyl)methyl]sulfanyl}acetic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in additional interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s properties compared to its analogs.

Properties

IUPAC Name

2-[(4-chlorophenyl)-phenylmethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c16-13-8-6-12(7-9-13)15(19-10-14(17)18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVSAFMADFFFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394113
Record name {[(4-chlorophenyl)(phenyl)methyl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90212-85-4
Record name {[(4-chlorophenyl)(phenyl)methyl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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